SC-435 mesylate - 289037-67-8

SC-435 mesylate

Catalog Number: EVT-282289
CAS Number: 289037-67-8
Molecular Formula: C37H58N2O9S2
Molecular Weight: 738.996
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SC-435 is an ileal apical sodium co-dependent bile acid transporter (ASBT) which inhibits plasma cholesterol.
Source and Classification

SC-435 mesylate is classified as a bile acid transporter inhibitor. It has been synthesized and characterized in various studies, highlighting its significance in the field of medicinal chemistry. The compound is identified by the CAS number 289037-67-8 and is available from several chemical suppliers, indicating its relevance in research and development contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of SC-435 mesylate involves multiple steps, typically starting from simpler organic precursors. While specific proprietary methods may vary among manufacturers, the general approach includes:

  1. Formation of the Base Compound: The initial step often involves the synthesis of SC-435 through established organic reactions.
  2. Mesylation Process: The base compound is then treated with mesyl chloride in the presence of a base such as triethylamine to form the mesylate salt. This reaction typically requires careful control of temperature and reaction time to ensure high yield and purity.

The synthesis can be optimized through various reaction conditions, including solvent choice and concentration adjustments, to enhance the efficiency of the mesylation process .

Molecular Structure Analysis

Structure and Data

SC-435 mesylate has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. Key features include:

  • Chemical Formula: The molecular formula for SC-435 mesylate can be derived from its base compound, reflecting the addition of the mesylate group.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography data when available.

The structural integrity is crucial for its function as a bile acid transporter inhibitor, affecting how it interacts with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

SC-435 mesylate participates in several chemical reactions that are relevant to its function:

  1. Hydrolysis: In aqueous environments, SC-435 mesylate can undergo hydrolysis to regenerate the parent compound and release mesyl alcohol.
  2. Receptor Binding: The compound's interaction with bile acid transporters involves conformational changes that can be studied using binding assays.

These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of SC-435 mesylate in biological systems .

Mechanism of Action

Process and Data

SC-435 mesylate functions primarily as an inhibitor of specific bile acid transporters, which play a critical role in enterohepatic circulation. Its mechanism of action includes:

  1. Inhibition of Transporter Activity: By binding to bile acid transporters, SC-435 mesylate prevents the reabsorption of bile acids from the intestine back into circulation.
  2. Alteration of Metabolic Pathways: This inhibition leads to increased bile acid excretion, which can influence lipid metabolism and glucose homeostasis.

The precise molecular interactions involved are still under investigation but are critical for elucidating its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SC-435 mesylate exhibits several notable physical and chemical properties:

These properties are vital for determining suitable formulations for research or therapeutic applications .

Applications

Scientific Uses

SC-435 mesylate has several potential applications in scientific research:

  1. Pharmacological Studies: As a bile acid transporter inhibitor, it is used to study metabolic disorders such as obesity, diabetes, and cholestasis.
  2. Drug Development: It serves as a lead compound for developing new therapies targeting metabolic pathways influenced by bile acids.
  3. Toxicological Assessments: Understanding its interaction with biological systems aids in evaluating safety profiles for potential therapeutic use.

Research continues to explore additional applications based on its biochemical properties .

Introduction to SC-435 Mesylate

Historical Context and Discovery of ASBT Inhibitors

The therapeutic targeting of ASBT originated from foundational studies on BA transport mechanisms. In the 1990s, the cloning and characterization of ASBT (SLC10A2) revealed its critical role in reclaiming >90% of conjugated BAs from the distal ileum [2] [9]. Early physiological observations demonstrated that BA malabsorption—whether from surgical resection or genetic defects—reduced serum cholesterol and increased hepatic cholesterol catabolism. This positioned ASBT as a compelling target for hypercholesterolemia [6].

Initial ASBT inhibitors were derived from BA analogs with limited potency. SC-435 emerged from systematic optimization of non-BA scaffolds to enhance specificity and minimize absorption. Key milestones include:

  • 1998–2002: Preclinical validation of ASBT inhibition in animal models demonstrated plasma LDL cholesterol reductions exceeding 40% [1] [6].
  • 2003: First peer-reviewed publication on SC-435 documented its efficacy in reducing atherosclerosis in guinea pigs [1].
  • Chemical Evolution: Transition from bile acid derivatives (e.g., 2164U90) to benzothiepine-based compounds like SC-435, improving metabolic stability and target affinity [3] [9].

Table 1: Evolution of ASBT Inhibitors Leading to SC-435 Mesylate

CompoundChemical ClassKey AdvancementLimitations
2164U90Bile acid analogProof-of-concept for LDL reductionLow potency; poor oral bioavailability
S-8921BenzothiazepineImproved ASBT affinity (IC₅₀ ~5 μM)Partial systemic absorption
SC-435Dibutyl-benzothiepineHigh potency (IC₅₀ <0.1 μM); minimal absorptionLimited human trial data

Role of Bile Acid Transporters in Cholesterol Homeostasis

ASBT inhibition disrupts the enterohepatic circulation (EHC) of BAs—a tightly regulated process essential for lipid digestion and metabolic signaling. Under physiological conditions:

  • Hepatic Synthesis: BAs (e.g., cholic acid, chenodeoxycholic acid) are synthesized from cholesterol via CYP7A1, the rate-limiting enzyme [2] [9].
  • Intestinal Reabsorption: Conjugated BAs are actively transported by ASBT at the ileal brush border, then shuttled to the basolateral membrane via OSTα-OSTβ for return to the liver [2] [6].
  • Feedback Regulation: Ileal BAs activate FXR, inducing FGF19/15 secretion. This hormone suppresses hepatic CYP7A1, reducing BA synthesis [6] [9].

SC-435 interrupts this cycle by blocking ileal ASBT:

  • Fecal BA Loss: Increased luminal BA concentrations (4-fold in treated guinea pigs) reduce the BA pool size [1] [4].
  • Compensatory Synthesis: Depleted hepatic BAs derepress CYP7A1, increasing cholesterol conversion to BAs. This depletes hepatic cholesterol stores, upregulating LDL receptor expression and plasma LDL clearance [1] [6].
  • Lipoprotein Effects: In guinea pigs, SC-435 reduced LDL cholesterol by 40–70% and increased HDL cholesterol by 43–47% [1].

Table 2: Impact of SC-435 on Cholesterol Homeostasis in Preclinical Models

ParameterChange with SC-435Mechanistic Basis
Fecal bile acid excretion↑ 250–400%ASBT blockade in ileum
Hepatic free cholesterol↓ 60–80%Increased cholesterol→BA conversion (CYP7A1↑)
Plasma LDL cholesterol↓ 40–70%Hepatic LDLR↑ for plasma clearance
Plasma HDL cholesterol↑ 43–47%Altered ApoA1 metabolism and SR-B1 expression
Atherosclerotic plaque↓ 25–42%Reduced cholesterol deposition in aortic arch

Emergence of SC-435 Mesylate as a Therapeutic Candidate

SC-435’s pharmacological profile distinguished it from earlier ASBT inhibitors. Key attributes include:

  • Potency and Selectivity: SC-435 inhibits ASBT at nanomolar concentrations (IC₅₀ ~10–50 nM) without significant activity against NTCP or OATP transporters [3] [9].
  • Minimal Systemic Absorption: As a quaternary ammonium compound, SC-435 remains luminally restricted, minimizing off-target effects [3] [6].
  • Synergistic Combinations: Co-administration with statins (e.g., simvastatin) in guinea pigs reduced LDL cholesterol by 70%—exceeding monotherapy effects—and aortic cholesterol by 42% [1].

Therapeutic applications expanded beyond hypercholesterolemia:

  • Cholestatic Liver Diseases: In mdr2−/− mice (model of sclerosing cholangitis), SC-435 (11 mg/kg/day) reduced hepatic BA accumulation by 65%, decreased serum alkaline phosphatase by 55%, and attenuated fibrosis by normalizing biliary phosphatidylcholine/BA ratios [4].
  • Pruritus Relief: By lowering serum hydrophobic BAs (>98% reduction), SC-435 alleviated cholestasis-associated itching in preclinical models [4] [8].
  • Metabolic Disorders: Enhanced fecal BA excretion increased energy expenditure and GLP-1 secretion in obesity models, suggesting benefits for NAFLD/NASH [4] [9].

Table 3: Therapeutic Applications of SC-435 in Preclinical Studies

Disease ModelKey FindingsProposed Mechanism
Hypercholesterolemia (Guinea pigs)LDL-C ↓70%; aortic cholesterol ↓42% (with simvastatin)Hepatic LDLR↑; cholesterol→BA conversion ↑
Sclerosing cholangitis (mdr2−/− mice)Hepatic BA ↓65%; fibrosis ↓; biliary PC/BA ratio normalizedReduced toxic BA accumulation; FXR-independent
NAFLD (High-fat diet mice)Hepatic TG ↓30%; inflammation ↓Fecal BA excretion ↑; AMPKα activation
Chronic constipationColonic transit ↑; bowel frequency ↑Luminal BA-induced fluid secretion

SC-435 exemplifies a mechanistically driven approach to modulate enterohepatic signaling. Ongoing research explores its potential in diabetic dyslipidemia and as a prodrug target to enhance oral bioavailability of concomitant therapies [2] [9]. Its development underscores the therapeutic viability of ASBT inhibition for diverse hepatometabolic conditions.

Properties

CAS Number

289037-67-8

Product Name

SC-435 mesylate

IUPAC Name

1-(4-(4-((4R,5R)-3,3-dibutyl-4-hydroxy-7,8-dimethoxy-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)phenoxy)butyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate

Molecular Formula

C37H58N2O9S2

Molecular Weight

738.996

InChI

InChI=1S/C36H55N2O6S.CH4O3S/c1-5-7-15-36(16-8-6-2)27-45(40,41)33-26-32(43-4)31(42-3)25-30(33)34(35(36)39)28-11-13-29(14-12-28)44-24-10-9-20-38-21-17-37(18-22-38)19-23-38;1-5(2,3)4/h11-14,25-26,34-35,39H,5-10,15-24,27H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1

InChI Key

CCYVADKKJZPOAV-SWIBWIMJSA-M

SMILES

O=S1(C2=CC(OC)=C(OC)C=C2[C@@H](C3=CC=C(OCCCC[N+]4(CC5)CCN5CC4)C=C3)[C@@H](O)C(CCCC)(CCCC)C1)=O.CS(=O)([O-])=O

Solubility

Soluble in DMSO

Synonyms

SC-435; SC 435; SC435; SC-435 mesylate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.